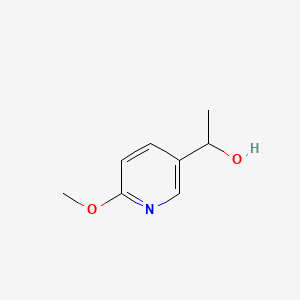

1-(6-Methoxypyridin-3-yl)ethanol

Overview

Description

Scientific Research Applications

Medicinal Chemistry and Drug Development

- Antimicrobial Properties : 1-(6-Methoxypyridin-3-yl)ethanol has been investigated for its antimicrobial activity. Researchers have synthesized metal complexes (such as Cu(II) and Co(II)) using this compound as a ligand, demonstrating potential as antimicrobial agents .

- Schiff Base Ligands : The compound itself serves as a bidentate Schiff base ligand, which can form complexes with transition metals. These complexes are of interest due to their biological activities and potential therapeutic applications .

Organic Synthesis and Catalysis

- Boronic Acid Derivatives : 1-(6-Methoxypyridin-3-yl)ethanol can be converted into boronic acid derivatives. These derivatives are valuable in Suzuki-Miyaura cross-coupling reactions, where they participate as electrophiles, facilitating the synthesis of diverse organic compounds .

- Aromatic Ketone Synthesis : The compound has been employed in the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an aromatic ketone with potential applications in pharmaceuticals and materials science .

Materials Science and Coordination Chemistry

- Metal-Organic Frameworks (MOFs) : Researchers have explored the incorporation of 1-(6-Methoxypyridin-3-yl)ethanol into MOFs. These porous materials exhibit tunable properties and find applications in gas storage, catalysis, and drug delivery .

- Ligand Design : The compound’s unique structure makes it suitable for designing ligands in coordination chemistry. These ligands can coordinate with metal ions, leading to novel complexes with tailored properties .

Analytical Chemistry

- Spectroscopic Probes : Researchers have used this compound as a spectroscopic probe due to its distinct absorption and emission properties. It can serve as a fluorescent marker in analytical techniques, such as fluorescence spectroscopy and imaging .

Natural Product Extraction and Biotechnology

- Carotenoid Extraction : Although not directly related to the compound itself, optimization studies involving carotenoid extraction from Dunaliella parva have utilized 1-(6-Methoxypyridin-3-yl)ethanol as a solvent . Carotenoids have applications in food, cosmetics, and health supplements.

Pharmacology and Toxicology

- In Vitro Studies : Researchers have evaluated the antimicrobial efficacy of metal complexes derived from this compound. These studies contribute to our understanding of potential therapeutic applications .

- Toxicity Assessment : Investigating the toxicity profile of 1-(6-Methoxypyridin-3-yl)ethanol and its derivatives is crucial for assessing their safety in various applications .

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

Compounds with similar structures have been used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, including the mapk/erk pathway .

Result of Action

Similar compounds have been used in the synthesis of anti-depressant molecules, indicating potential therapeutic effects .

Action Environment

It’s worth noting that similar compounds have been used in reactions that are exceptionally mild and functional group tolerant .

properties

IUPAC Name |

1-(6-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDSKPPAAGUGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methoxypyridin-3-yl)ethanol | |

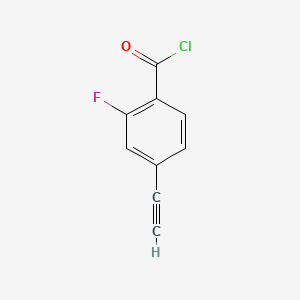

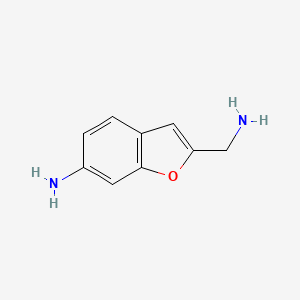

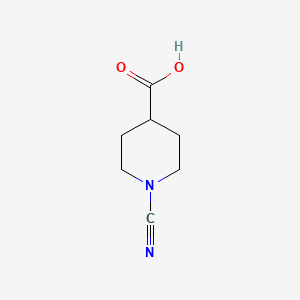

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxatricyclo[4.2.0.0~2,4~]oct-7-ene](/img/structure/B575943.png)

![2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B575944.png)

![[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate](/img/structure/B575948.png)